molecular formula C14H12N2O2S B267701 N-benzyl-4-cyanobenzenesulfonamide

N-benzyl-4-cyanobenzenesulfonamide

Cat. No.: B267701
M. Wt: 272.32 g/mol
InChI Key: BXPHUDHQIDMXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-cyanobenzenesulfonamide is a chemical compound offered for research use only. It is a derivative of 4-cyanobenzenesulfonamide, a benzenesulfonamide scaffold featuring a cyano substituent. The parent compound, 4-cyanobenzenesulfonamide, has a molecular formula of C 7 H 6 N 2 O 2 S and a molecular weight of 182.20 g/mol . The addition of an N-benzyl group modifies its properties, likely increasing its lipophilicity and potentially enhancing membrane permeability for biological assays. This sulfonamide derivative is of significant interest in medicinal chemistry and drug discovery. Sulfonamide-based compounds are well-known for their ability to act as enzyme inhibitors, particularly against carbonic anhydrases . The specific molecular architecture of this compound, combining a sulfonamide group that can coordinate with zinc ions in enzyme active sites with a lipophilic benzyl group, makes it a valuable scaffold for designing and synthesizing novel inhibitors. Researchers can utilize this compound as a key intermediate or a building block in organic synthesis to develop more complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, and biochemical probe development. Please note that the specific melting point, spectral data, and detailed hazard information for this compound require further experimental characterization. As a research-grade chemical, this product is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

N-benzyl-4-cyanobenzenesulfonamide

InChI

InChI=1S/C14H12N2O2S/c15-10-12-6-8-14(9-7-12)19(17,18)16-11-13-4-2-1-3-5-13/h1-9,16H,11H2

InChI Key

BXPHUDHQIDMXCJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Scientific Research Applications

N-benzyl-4-cyanobenzenesulfonamide and its derivatives exhibit significant biological activities, particularly as inhibitors of various enzymes and receptors.

  • Inhibition of γ-Secretase : Compounds containing the N-benzylbenzenesulfonamide moiety have been shown to inhibit γ-secretase, an enzyme implicated in Alzheimer's disease. The inhibition of this enzyme reduces the production of amyloid β-peptide, which accumulates in the brains of Alzheimer's patients, suggesting a potential therapeutic avenue for treating the disease .
  • Carbonic Anhydrase Inhibition : Several studies have reported that sulfonamide derivatives, including this compound, are effective inhibitors of carbonic anhydrases (CAs). These enzymes play critical roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and certain types of cancer. For instance, novel benzenesulfonamides have been designed to selectively inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM .
  • Anti-inflammatory Properties : Research indicates that this compound derivatives may possess anti-inflammatory properties by inhibiting lipoxygenases (LOXs), which are involved in inflammatory processes and diseases such as asthma and cancer .

Synthesis and Structure-Activity Relationship

The synthesis of this compound has been optimized to enhance yield and reduce environmental impact. The compound can be synthesized through various methods involving the reaction of sulfonyl chlorides with amines or through multi-step organic synthesis techniques.

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

  • Alzheimer's Disease Research : A study highlighted the efficacy of this compound derivatives in reducing amyloid plaque formation in animal models of Alzheimer’s disease. These findings support further investigation into their potential as therapeutic agents for cognitive disorders .
  • Cancer Treatment : In vitro studies demonstrated that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines by inducing apoptosis through CA inhibition . This suggests a dual role where these compounds can not only inhibit tumor growth but also modulate metabolic pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of N-benzyl-4-cyanobenzenesulfonamide with structurally related sulfonamides is presented below, focusing on substituent effects, physicochemical properties, and pharmacological activities.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (4-position) N-Substituents Molecular Weight (g/mol) LogP<sup>a</sup> Key Properties/Activities
This compound Cyano (-CN) Benzyl 277.3 (calculated) ~2.5 Moderate lipophilicity; electron-withdrawing -CN enhances sulfonamide acidity
N-Benzyl-4-nitrobenzenesulfonamide Nitro (-NO2) Benzyl 292.31 4.07 High lipophilicity; strong electron withdrawal may limit solubility
N-Benzyl-4-methylbenzenesulfonamide Methyl (-CH3) Benzyl 261.3 (calculated) ~3.0 Electron-donating -CH3 increases hydrophobicity; therapeutic potential
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide Methyl (-CH3) Benzyl, Ethyl 305.4 (calculated) ~3.5 Enhanced lipophilicity from ethyl group; antibacterial/diuretic activities
4-Chloro-N-(complex substituent) derivative Chloro (-Cl) Multi-substituted N/A N/A Complex steric effects; likely low solubility due to bulky groups

<sup>a</sup> LogP values estimated using fragment-based methods (e.g., Hansch-Leo).

Key Findings from Structural Analogs

Electronic Effects: The cyano group (-CN) in this compound is moderately electron-withdrawing, increasing the acidity of the sulfonamide proton compared to methyl (-CH3) but less so than nitro (-NO2). This property may enhance hydrogen-bonding interactions in biological systems . Nitro-substituted analogs (e.g., N-benzyl-4-nitrobenzenesulfonamide) exhibit stronger electron withdrawal, which can reduce solubility but improve membrane permeability due to higher LogP .

The cyano analog’s lower LogP (~2.5) indicates a balance between solubility and permeability, making it a candidate for oral drug development .

Pharmacological Activities :

  • Methyl- and ethyl-substituted derivatives have demonstrated antibacterial and diuretic effects, highlighting the role of alkyl groups in modulating target interactions .
  • Nitro-substituted sulfonamides are often explored for antimicrobial applications, though their high LogP may limit aqueous solubility .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-benzyl-4-cyanobenzenesulfonamide to achieve high purity and yield?

  • Methodological Answer :

  • Solvent Systems : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol to enhance reaction efficiency. Controlled temperatures (e.g., 60–80°C) minimize side reactions .
  • Reagent Selection : Employ bases such as triethylamine to deprotonate intermediates, ensuring efficient nucleophilic substitution .
  • Purification : Utilize recrystallization or column chromatography to isolate the product. Thin-layer chromatography (TLC) with silica gel plates (e.g., hexane/ethyl acetate 7:3) monitors reaction progress .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz, CDCl3_3) to confirm substituent positions and purity. Chemical shifts for sulfonamide protons typically appear at δ 7.5–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 315.08).
  • Elemental Analysis : Confirm stoichiometry (e.g., C14_{14}H12_{12}N2_2O2_2S) with deviations <0.4% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

  • Methodological Answer :

  • Dose-Response Studies : Perform in vitro assays (e.g., enzyme inhibition) across multiple concentrations to establish EC50_{50} values, ensuring reproducibility .
  • Structural Analog Comparison : Compare activity profiles of derivatives (e.g., N-allyl or N-benzyl variants) to identify critical functional groups .
  • Meta-Analysis : Aggregate data from independent studies (e.g., PubChem, Acta Crystallographica) to assess trends and outliers .

Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize analogs with substituents (e.g., -CN, -OCH3_3) at the 4-position to evaluate electronic effects on bioactivity .
  • Computational Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., carbonic anhydrase), correlating with experimental IC50_{50} values .
  • Crystallographic Validation : Resolve X-ray structures of ligand-protein complexes to identify key interactions (e.g., hydrogen bonds with His94) .

Q. How can crystallographic data enhance understanding of this compound’s molecular interactions?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water 1:1) and analyze unit cell parameters (e.g., space group P21_1/c) to determine conformation .
  • Hydrogen Bond Analysis : Map interactions between sulfonamide (-SO2_2NH-) and active-site residues (e.g., backbone amides) using Mercury software .
  • Thermal Ellipsoid Plots : Visualize electron density to assess steric effects of the benzyl group on packing efficiency .

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Methodological Answer :

  • Standardized Protocols : Use deuterated solvents (e.g., CDCl3_3) and internal standards (e.g., TMS) for NMR calibration .
  • Control Experiments : Replicate synthesis under identical conditions (e.g., 24-hour reflux in DMSO) to isolate procedural variables .
  • Collaborative Validation : Share raw spectral data via repositories (e.g., Cambridge Structural Database) for cross-lab verification .

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